methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
Overview
Description
Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This compound is characterized by the presence of a methyl group, a nitro group, and a propanoate ester moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the pyrazole ring can participate in electrophilic substitution reactions.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(3-methyl-4-amino-1H-pyrazol-1-yl)propanoate.
Substitution: 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Oxidation: 3-(3-carboxy-4-nitro-1H-pyrazol-1-yl)propanoate.
Scientific Research Applications
Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It may be employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but lacks the methyl group on the pyrazole ring.
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: The hydrolyzed form of the ester.
Uniqueness
This compound is unique due to the presence of both a nitro group and an ester moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
methyl 3-(3-methyl-4-nitropyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-6-7(11(13)14)5-10(9-6)4-3-8(12)15-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZFXFZOWGKEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240048 | |
Record name | Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001499-99-5 | |
Record name | Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001499-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-4-nitro-1H-pyrazole-1-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701240048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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